molecular formula C11H15Cl2NO B13219355 1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol

1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol

Cat. No.: B13219355
M. Wt: 248.15 g/mol
InChI Key: GNBVLBQFQOUTJB-UHFFFAOYSA-N
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Description

1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol is an organic compound with the molecular formula C11H15Cl2NO It is characterized by the presence of a dichlorophenyl group attached to an ethylamino chain, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol typically involves the reaction of 2,4-dichlorophenyl ethylamine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol
  • 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-ethanol

Uniqueness

1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol is unique due to its specific structural features, such as the presence of both a dichlorophenyl group and a propanol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

1-[1-(2,4-dichlorophenyl)ethylamino]propan-2-ol

InChI

InChI=1S/C11H15Cl2NO/c1-7(15)6-14-8(2)10-4-3-9(12)5-11(10)13/h3-5,7-8,14-15H,6H2,1-2H3

InChI Key

GNBVLBQFQOUTJB-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)C1=C(C=C(C=C1)Cl)Cl)O

Origin of Product

United States

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